molecular formula C21H16ClFN2O4 B2393103 Methyl 4-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 946303-01-1

Methyl 4-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Cat. No.: B2393103
CAS No.: 946303-01-1
M. Wt: 414.82
InChI Key: GRYNODJAJUGDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C21H16ClFN2O4 and its molecular weight is 414.82. The purity is usually 95%.
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Biological Activity

Methyl 4-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a complex organic compound that has garnered attention due to its unique molecular structure and potential biological activities. Its chemical formula incorporates multiple functional groups, including a pyridine ring and various carbonyl and amido functionalities, which contribute to its stability and reactivity in biological systems.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H17ClFN2O3\text{C}_{18}\text{H}_{17}\text{Cl}\text{F}\text{N}_{2}\text{O}_{3}

This structure includes:

  • A pyridine ring that is known for its biological significance.
  • A benzyl group that enhances the compound's lipophilicity.
  • Carbonyl and amido functionalities that may influence its interaction with biological targets.

Antiviral Potential

Research indicates that derivatives of dihydropyridine, similar to this compound, have shown promise as selective inhibitors of HIV integrase. This suggests potential applications in antiviral therapies. The interaction studies focus on binding affinities to enzymes or receptors, which may lead to therapeutic effects.

Antitumor Activity

A study on related compounds highlighted their effectiveness as Met kinase inhibitors. For instance, an analogue demonstrated complete tumor stasis in a human gastric carcinoma xenograft model after oral administration. This underscores the potential of this compound in cancer treatment .

Antimicrobial Properties

The compound's structural features may confer significant antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains, exhibiting notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate strong bactericidal properties, which could be further explored for therapeutic applications .

Case Studies

  • Integrase Inhibition : Compounds with similar structures have been shown to inhibit HIV integrase effectively, leading to reduced viral replication rates in vitro.
  • Antitumor Efficacy : In preclinical models, certain derivatives demonstrated significant antitumor activity by targeting specific kinases involved in cancer cell proliferation.
  • Antimicrobial Evaluation : Studies on related dihydropyridine derivatives revealed promising antibacterial and antifungal activities, with some compounds outperforming established antibiotics in efficacy tests.

Data Table: Biological Activity Overview

Activity Type Target/Pathway Effectiveness Reference
AntiviralHIV IntegraseSelective Inhibitor
AntitumorMet KinaseComplete Tumor Stasis
AntimicrobialGram-positive BacteriaMIC 15.625–62.5 μM

Properties

IUPAC Name

methyl 4-[[1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O4/c1-29-21(28)13-7-9-14(10-8-13)24-19(26)15-4-3-11-25(20(15)27)12-16-17(22)5-2-6-18(16)23/h2-11H,12H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYNODJAJUGDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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